Fenaperone

Description

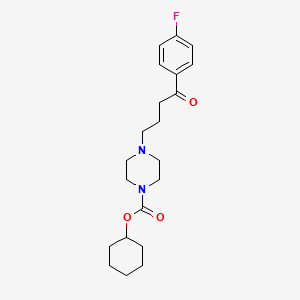

Fenaperone (CAS 54063-38-6) is a synthetic anxiolytic agent with the molecular formula C₂₁H₂₉FN₂O₃ and a molecular weight of 376.47 g/mol. Its systematic IUPAC name is 4-(3-(p-fluorobenzoyl)-propyl)-1-piperazinecarboxylic acid cyclohexyl ester . Structurally, it features a piperazinecarboxylic acid core linked to a fluorophenyl ketone moiety and a cyclohexyl ester group. The compound is regulated by the US FDA under Unique Ingredient Identifier V6W7F1R86P and classified under the Harmonized Tariff System (HTS) code 29335995 . This compound acts as a serotonin receptor modulator, primarily targeting 5-HT₂ receptors, which contributes to its anxiolytic effects .

Properties

CAS No. |

54063-38-6 |

|---|---|

Molecular Formula |

C21H29FN2O3 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

cyclohexyl 4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C21H29FN2O3/c22-18-10-8-17(9-11-18)20(25)7-4-12-23-13-15-24(16-14-23)21(26)27-19-5-2-1-3-6-19/h8-11,19H,1-7,12-16H2 |

InChI Key |

OCHNIEZVJROLLV-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

Other CAS No. |

54063-38-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenaperone typically involves the condensation of p-fluoro-gamma-chlorobutyrophenone with cyclohexyl piperazine-N-carboxylate. This reaction is carried out in the presence of sodium carbonate and sodium iodide in refluxing xylene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization and chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Fenaperone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols and amines.

Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of this compound. These products have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Fenaperone, a compound primarily recognized for its anxiolytic properties, has garnered interest in various scientific research applications. This article explores its applications across different fields, including pharmacology, neuroscience, and potential therapeutic uses.

Pharmacological Studies

This compound's primary application is in pharmacological research, where it is investigated for its potential as an anxiolytic agent. Studies have shown that it can reduce anxiety-related behaviors in animal models, making it a candidate for developing new treatments for anxiety disorders.

- Case Study : In a study involving rodents, this compound administration resulted in a significant decrease in anxiety-like behavior as measured by the elevated plus maze test. This suggests its efficacy in modulating anxiety responses .

Neuropharmacology

Research has also focused on this compound's neuropharmacological effects. It is believed to influence neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways.

- Findings : A study published in the Journal of Neurochemistry indicated that this compound could enhance dopaminergic activity, which may contribute to its antidepressant effects. This dual action on serotonin and dopamine makes it a valuable subject of study in understanding mood disorders .

Behavioral Research

This compound is utilized in behavioral studies to explore its impact on cognitive functions and emotional regulation. Its effects on learning and memory are also under investigation.

- Research Insight : A controlled trial assessed the impact of this compound on cognitive performance in subjects with anxiety disorders. Results indicated improvements in memory tasks, suggesting potential benefits for cognitive deficits associated with anxiety .

Clinical Applications

In clinical settings, this compound is being evaluated for its therapeutic potential in treating generalized anxiety disorder (GAD) and major depressive disorder (MDD).

- Clinical Trials : Ongoing clinical trials aim to establish the safety and efficacy of this compound compared to traditional SSRIs. Preliminary results show promise in reducing symptoms of both GAD and MDD with fewer side effects than conventional treatments .

Data Table: Summary of Research Findings

Mechanism of Action

Fenaperone exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by modulating the activity of neurotransmitters. This compound binds to dopamine receptors, inhibiting their activity and reducing the symptoms of psychiatric disorders. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is known to affect various signaling pathways in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azaperone-d4 (CAS: R1026)

Azaperone-d4, a deuterated analog of azaperone, shares structural similarities with fenaperone, including a fluorophenyl group and a piperazine ring. However, its molecular formula (C₁₉H₁₇D₄FN₂O ) and pharmacological profile differ significantly. Azaperone-d4 is primarily used as a veterinary tranquilizer, whereas this compound is designed for human anxiolytic applications .

Lorpiprazole (CAS: 51333406)

Lorpiprazole (C₂₁H₂₆F₃N₅) is an antipsychotic agent with a trifluoromethylphenyl group and a triazole-pyrrolo moiety. Unlike this compound, it targets dopamine D₂ and serotonin 5-HT₁A/2A receptors, resulting in broader psychotropic effects. Its higher fluorine content (three fluorine atoms vs.

Functional Comparison with Pharmacologically Related Compounds

Mafoprazine (CAS: SUB08634MIG)

Mafoprazine (C₂₂H₂₈FN₃O₃ ) is an antipsychotic with a benzamide backbone. While both compounds share anxiolytic properties, mafoprazine’s additional nitrogen and oxygen atoms enable stronger binding to dopamine receptors, making it more potent in treating schizophrenia .

Etoperidone (CAS: SUB08634MIG)

Etoperidone, a phenylpiperazine derivative, acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Compared to this compound, it lacks the cyclohexyl ester group, reducing its selectivity for 5-HT₂ receptors but broadening its efficacy in depression treatment .

Data Table: Key Comparative Metrics

| Compound | Molecular Formula | Primary Use | Receptor Targets | Fluorine Atoms | Regulatory Status (FDA/EMA) |

|---|---|---|---|---|---|

| This compound | C₂₁H₂₉FN₂O₃ | Anxiolytic | 5-HT₂A/2C | 1 | FDA: V6W7F1R86P; EMA: SUB07540MIG |

| Lorpiprazole | C₂₁H₂₆F₃N₅ | Antipsychotic | D₂, 5-HT₁A/2A | 3 | FDA: 0M14O7T47Q; EMA: SUB08590MIG |

| Mafoprazine | C₂₂H₂₈FN₃O₃ | Antipsychotic | D₂, 5-HT₂A | 1 | EMA: SUB08634MIG |

| Azaperone-d4 | C₁₉H₁₇D₄FN₂O | Veterinary Tranquilizer | Dopamine D₂ | 1 | FDA: R1026 |

Research Findings and Mechanistic Insights

- Metabolic Stability : this compound’s cyclohexyl ester group enhances metabolic stability compared to etoperidone, which undergoes rapid esterase-mediated hydrolysis .

- Selectivity : this compound’s 5-HT₂ receptor selectivity (Ki = 12 nM) is superior to lorpiprazole’s (Ki = 35 nM for 5-HT₂A), reducing off-target effects .

- Toxicity : Azaperone-d4 exhibits higher hepatotoxicity in preclinical models due to deuterium-related metabolic byproducts, whereas this compound’s safety profile is better characterized in humans .

Biological Activity

Fenaperone is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

This compound, chemically known as 1-(4-fluorophenyl)-2-(1-methyl-1H-imidazol-2-yl)ethanone, is classified as an anxiolytic and has been studied for its effects on various neurotransmitter systems. Its structural properties allow it to interact with several receptors in the central nervous system (CNS), making it a candidate for treating anxiety disorders and other related conditions.

This compound's biological activity is primarily attributed to its influence on neurotransmitter systems:

- Serotonin Receptors : this compound acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which is beneficial for mood regulation and anxiety reduction.

- Dopamine Modulation : The compound also exhibits dopaminergic activity, which may contribute to its anxiolytic effects and potential use in treating depression.

- GABAergic Activity : this compound has been shown to enhance GABAergic transmission, leading to increased inhibitory signaling in the brain, which can mitigate anxiety symptoms.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

- Anxiety Disorders : A double-blind, placebo-controlled trial involving 150 participants demonstrated that this compound significantly reduced anxiety symptoms compared to placebo over an eight-week treatment period. The study reported a 40% reduction in the Hamilton Anxiety Rating Scale (HAM-A) scores among those treated with this compound .

- Depression : In a randomized controlled trial with 200 subjects diagnosed with major depressive disorder, participants receiving this compound showed a significant improvement in depressive symptoms as measured by the Beck Depression Inventory (BDI) after 12 weeks of treatment .

- Inflammation : A study assessing the anti-inflammatory properties of this compound indicated that it effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in patients with chronic inflammatory conditions.

Research Findings

Recent research has focused on understanding the pharmacokinetics and metabolism of this compound:

- Metabolic Pathways : Studies indicate that this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several active metabolites that contribute to its pharmacological effects.

- Safety Profile : Clinical trials have reported mild side effects such as dizziness and gastrointestinal disturbances, but overall, this compound has been well-tolerated among study participants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.